molecular formula C12H19BN2O2 B1529943 1-CYCLOPROPYLPYRAZOLE-5-BORONIC ACID PINACOL ESTER CAS No. 2123477-78-9

1-CYCLOPROPYLPYRAZOLE-5-BORONIC ACID PINACOL ESTER

Cat. No.: B1529943
CAS No.: 2123477-78-9
M. Wt: 234.1 g/mol
InChI Key: KCDXIJGKLSHKBL-UHFFFAOYSA-N
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Description

1-CYCLOPROPYLPYRAZOLE-5-BORONIC ACID PINACOL ESTER is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a cyclopropyl group attached to a pyrazole ring, which is further substituted with a dioxaborolane moiety. The presence of the boron-containing dioxaborolane group makes it particularly valuable in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1-CYCLOPROPYLPYRAZOLE-5-BORONIC ACID PINACOL ESTER typically involves the following steps:

    Borylation: The incorporation of the dioxaborolane group is often carried out using borylation reactions. This can be done by reacting the cyclopropyl-pyrazole intermediate with bis(pinacolato)diboron under palladium-catalyzed conditions.

    Reaction Conditions: Typical reaction conditions for these steps include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium acetate or triphenylphosphine.

Industrial production methods for this compound may involve scaling up these synthetic routes with optimizations for yield and purity, as well as considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

1-CYCLOPROPYLPYRAZOLE-5-BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds. Common reagents for these reactions include palladium catalysts and bases like potassium carbonate.

Major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

1-CYCLOPROPYLPYRAZOLE-5-BORONIC ACID PINACOL ESTER has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially in the design of boron-containing pharmaceuticals.

    Industry: It is utilized in the production of advanced materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar compounds to 1-CYCLOPROPYLPYRAZOLE-5-BORONIC ACID PINACOL ESTER include:

The uniqueness of this compound lies in its combination of a cyclopropyl group, a pyrazole ring, and a dioxaborolane moiety, which together confer specific reactivity and versatility in various applications.

Properties

IUPAC Name

1-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-8-14-15(10)9-5-6-9/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDXIJGKLSHKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2123477-78-9
Record name 1-cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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